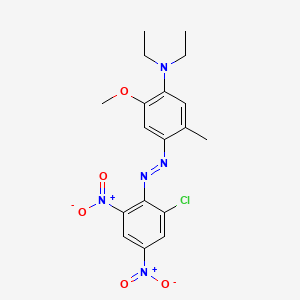
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine is an organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-chloroaniline to form 2-chloro-4,6-dinitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt. The diazonium salt is subsequently coupled with N,N-diethyl-5-methyl-o-anisidine in an alkaline medium to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in their chemical and physical properties. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure. The exact molecular pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethylbenzenamine
- 4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxyaniline
Uniqueness
4-((2-Chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-5-methyl-o-anisidine stands out due to its specific substitution pattern on the aromatic rings, which imparts unique color properties and stability. Its methyl and methoxy groups enhance its solubility and compatibility with various substrates, making it a preferred choice in many industrial applications.
Properties
CAS No. |
69938-68-7 |
|---|---|
Molecular Formula |
C18H20ClN5O5 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C18H20ClN5O5/c1-5-22(6-2)15-7-11(3)14(10-17(15)29-4)20-21-18-13(19)8-12(23(25)26)9-16(18)24(27)28/h7-10H,5-6H2,1-4H3 |
InChI Key |
BXFGUKZOMXCIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


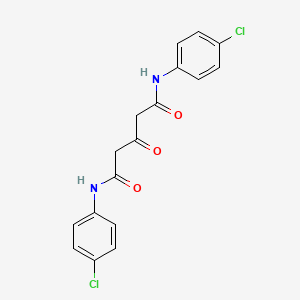
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
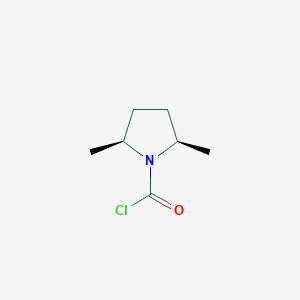


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
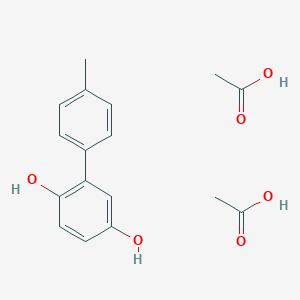
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
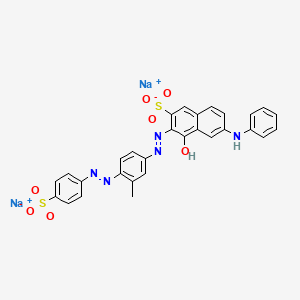

![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

